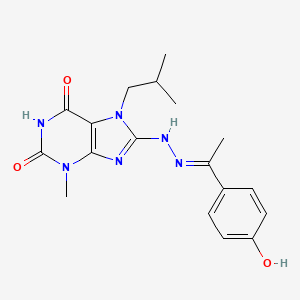
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide” is a complex chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, such as the one , can be synthesized using various methods. One common method is the Gewald synthesis . This process involves the reaction of enaminones with different nucleophiles and electrophiles . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide” can be analyzed using various spectroscopic techniques such as FTIR, MS, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. They can undergo reactions with both nucleophiles and electrophiles . The reactivity of these compounds is due to the presence of both enamines and enones in their structure .Physical And Chemical Properties Analysis
Thiophene, the core structure of the compound , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil were synthesized, showing potential in antitumor activity against certain cancer cell lines. This research indicates the role of such compounds, potentially including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide, in cancer treatment (Xiong et al., 2009).
Radiolabeled Antagonists for PET Studies
Studies have explored the use of radiolabeled antagonists, such as [(18)F]p-MPPF, in positron emission tomography (PET) for researching serotonergic neurotransmission. Compounds like N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide may be useful in similar applications (Plenevaux et al., 2000).
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents
Research on benzothiazole derivatives highlights their potential as anticancer agents. The synthesis of new compounds, including those similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide, and their evaluation against various cancer cell lines is a significant area of study (Osmaniye et al., 2018).
Novel Crystalline Forms of Antagonists
Studies have focused on specific crystalline forms of compounds like 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4- (3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, indicating a possible relevance for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide in various medical treatments (Norman, 2008).
Development of Novel Synthetic Routes
The development of practical and scalable synthetic routes for compounds like YM758 monophosphate suggests the importance of efficient synthesis methods for related compounds, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide (Yoshida et al., 2014).
Mecanismo De Acción
Target of action
Many thiophene and benzamide derivatives are known to bind with high affinity to multiple receptors .
Mode of action
Without specific information on “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide”, it’s difficult to describe its exact mode of action. Many thiophene and benzamide derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Many thiophene and benzamide derivatives are involved in a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the thiophene or benzamide moieties could potentially affect its absorption, distribution, metabolism, and excretion .
Result of action
Many thiophene and benzamide derivatives have been reported to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Action environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound .
Direcciones Futuras
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The development of more effective and potent antimicrobial agents is also a pressing need .
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERWZZQSQCRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2706692.png)
![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)


![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2706702.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)